molecular formula C14H16ClNO B2977861 3-[(3-Chlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one CAS No. 50685-29-5

3-[(3-Chlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one

Cat. No. B2977861
CAS RN: 50685-29-5
M. Wt: 249.74
InChI Key: CEQJQTUWWPLELV-UHFFFAOYSA-N
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Description

3-[(3-Chlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one, also known as 3-Chloro-5,5-dimethylcyclohexylamine, is an organic compound with a molecular weight of 208.58 g/mol. It is a white crystalline solid with a melting point of 136-137°C and a boiling point of 212°C. It is used in a variety of laboratory experiments and is known to have potential applications in pharmaceutical and medical research.

Scientific Research Applications

properties

IUPAC Name

3-(3-chloroanilino)-5,5-dimethylcyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO/c1-14(2)8-12(7-13(17)9-14)16-11-5-3-4-10(15)6-11/h3-7,16H,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEQJQTUWWPLELV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=CC(=O)C1)NC2=CC(=CC=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-Chlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one

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